![molecular formula C14H20BrN3O3S B2782191 5-Bromo-2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097884-66-5](/img/structure/B2782191.png)
5-Bromo-2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Bromo-2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine” is a chemical compound with the molecular formula C14H20BrN3O3S . It has an average mass of 390.296 Da and a monoisotopic mass of 389.040863 Da .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string: Brc1ccc (nc1)N2CCCC2 . The InChI key is MEVCTGBLQDZPFZ-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Phenylselenenyl- and Phenylthio-substituted Pyrimidines as Inhibitors
Research on phenylselenenyl- and phenylthio-substituted pyrimidines, derived from a similar bromo-substituted pyrimidine precursor, has shown that these compounds can inhibit dihydrouracil dehydrogenase and uridine phosphorylase. These enzymes are involved in nucleotide metabolism, making these compounds potentially useful for therapeutic applications in conditions where modulation of nucleotide metabolism is beneficial. Notably, some of these derivatives demonstrated selective anti-human-immunodeficiency-virus activity in cell culture, highlighting the potential for developing novel antiviral therapies from pyrimidine derivatives (Goudgaon et al., 1993).
Cytosine Iminyl Radical Formation via Electron-Induced Debromination
Another study focused on 5-bromocytosine, a halogen-substituted pyrimidine, for its radiosensitizing activity in cancer treatment. The study provided insights into the electron-induced debromination process leading to the formation of highly reactive uracil-5-yl radicals. Such understanding aids in the development of more effective radiotherapeutic agents by exploiting the unique reactivity of bromo-substituted pyrimidines (Kumar & Sevilla, 2017).
5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines
This research explored the synthesis and antiviral activity of 5-substituted 2,4-diaminopyrimidine derivatives. These compounds were examined for their effectiveness against a range of DNA and RNA viruses, with some derivatives showing marked inhibition of retrovirus replication. The study exemplifies the broad potential of bromo-substituted pyrimidines in antiviral drug development (Hocková et al., 2003).
Antiviral Activity of C-5 Substituted Tubercidin Analogues
Investigations into C-5 substituted tubercidin analogues, utilizing bromo-substituted pyrimidines as intermediates, have revealed substantial antiviral properties against RNA viruses. These studies underscore the significance of structural modifications at specific positions on pyrimidines for enhancing biological activity and present a pathway for the discovery of new antiviral agents (Bergstrom et al., 1984).
Eigenschaften
IUPAC Name |
5-bromo-2-(1-cyclohexylsulfonylpyrrolidin-3-yl)oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O3S/c15-11-8-16-14(17-9-11)21-12-6-7-18(10-12)22(19,20)13-4-2-1-3-5-13/h8-9,12-13H,1-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUPRDNGJRYEGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
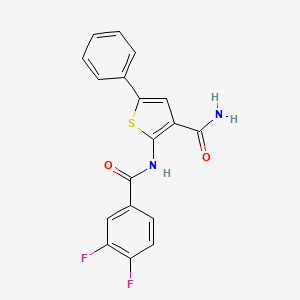
![{[(2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid](/img/structure/B2782110.png)
![6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2782112.png)
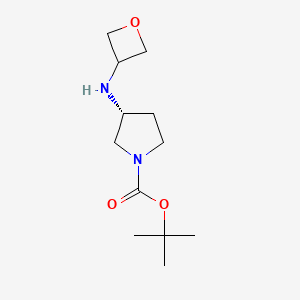
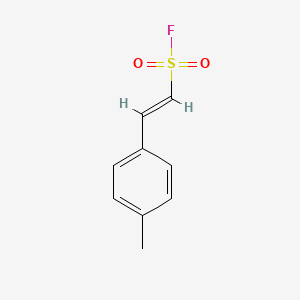
![5-Ethyl-2-[4-(4-propylcyclohexyl)phenyl]pyridine](/img/structure/B2782119.png)
![Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2782120.png)
![1-(3-nitrophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2782121.png)
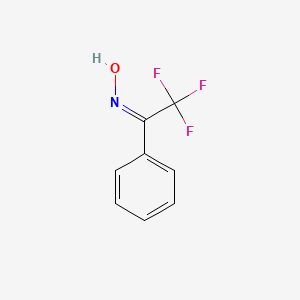
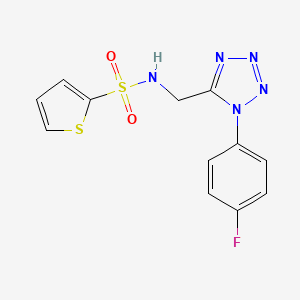
![N-[Cyclopropyl(pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2782127.png)
![N-benzyl-5-chloro-2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2782128.png)

![ethyl 2-[3-(4-methylstyryl)-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B2782131.png)
